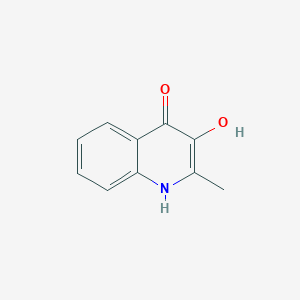

3-hydroxy-2-methylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-hydroxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCXZVPPDJYLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331550 | |

| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34497-54-6 | |

| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-hydroxy-2-methylquinolin-4(1H)-one synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-hydroxy-2-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. This compound is a specific derivative of this class, holding potential for further functionalization and biological evaluation. This technical guide provides a comprehensive overview of a proposed synthetic pathway and the characterization methods for this compound. The synthesis is presented as a two-step process, commencing with the well-established Conrad-Limpach cyclization to form the 2-methylquinolin-4(1H)-one precursor, followed by a proposed regioselective hydroxylation at the C3 position. Detailed experimental protocols for the synthesis of the precursor and a generalized protocol for its characterization are provided. While experimentally determined spectral data for the final product is not widely available, this guide includes expected physicochemical properties and characterization data based on its structure and analysis of analogous compounds. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of use for research professionals.

Synthesis Methodology

The synthesis of this compound can be efficiently approached via a two-step sequence. The initial step involves the synthesis of the key intermediate, 2-methylquinolin-4(1H)-one, through a thermal cyclization reaction. The subsequent step focuses on the regioselective introduction of a hydroxyl group at the C3 position.

Step 1: Synthesis of 2-methylquinolin-4(1H)-one (Precursor)

The formation of the quinolinone core is achieved via the Conrad-Limpach synthesis. This classic method involves the reaction of an aniline with a β-ketoester, in this case, ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, ethyl 3-anilinobut-2-enoate, which then undergoes a high-temperature thermal cyclization to yield the desired 4-hydroxy-2-methylquinoline, which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one.[1][2] High-boiling, inert solvents such as diphenyl ether are typically used to achieve the necessary temperatures for efficient ring closure.

Step 2: C3-Hydroxylation of 2-methylquinolin-4(1H)-one (Proposed Route)

Direct and selective C-H hydroxylation of N-heterocycles at the C3 position can be challenging. A plausible and effective strategy, based on modern synthetic methodologies for related heterocycles, involves the use of an electrophilic oxidizing agent.[3] One such approach is the reaction with meta-chloroperoxybenzoic acid (m-CPBA) on a dearomatized intermediate, which has been shown to achieve meta-hydroxylation on quinoline systems.[3] This method offers a promising route to introduce the hydroxyl group regioselectively at the C3 position of the 2-methylquinolin-4(1H)-one precursor.

The overall proposed synthetic pathway is illustrated below.

Experimental Protocols

Synthesis of 2-methylquinolin-4(1H)-one (Precursor)

Materials:

-

Aniline (9.3 g, 0.1 mol)

-

Ethyl acetoacetate (13.0 g, 0.1 mol)

-

Diphenyl ether (50 mL)

-

Petroleum ether

-

Ethanol

Procedure:

-

A mixture of aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated at 110-140°C for 1 hour. Water and ethanol formed during the reaction are distilled off. The intermediate product, ethyl 3-anilinobut-2-enoate, is formed.

-

The reaction mixture is then added slowly to 50 mL of diphenyl ether pre-heated to 250°C.

-

The solution is maintained at 250°C for 30 minutes to effect cyclization.

-

After cooling to room temperature, the reaction mixture is diluted with petroleum ether.

-

The precipitated solid is collected by filtration, washed thoroughly with petroleum ether to remove the diphenyl ether solvent.

-

The crude product is purified by recrystallization from ethanol to yield pure 2-methylquinolin-4(1H)-one.

Synthesis of this compound (Proposed)

Materials:

-

2-methylquinolin-4(1H)-one (1.59 g, 10 mmol)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol)

-

2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methylquinolin-4(1H)-one (10 mmol) in the chosen solvent (e.g., TFE, 0.2 M).

-

Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature, under constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 24 hours.[3]

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

-

Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel to isolate this compound.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. The general workflow for characterization is outlined below.

Experimental Protocol: Characterization

-

Melting Point: Determined using a standard melting point apparatus. The sample should be a finely ground powder.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher spectrometer. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

-

Infrared (IR) Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Characteristic peak frequencies are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to confirm the molecular formula by determining the accurate mass of the molecular ion ([M+H]⁺).

Data Presentation

Physicochemical and Spectroscopic Data for 2-methylquinolin-4(1H)-one (Precursor)

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | [5] |

| Appearance | Off-White to Beige Solid | [6] |

| Melting Point | 234-236 °C | [6] |

| ¹H NMR (DMSO-d₆) | δ 11.82 (s, 1H, NH), 8.12 (d, 1H), 7.65 (m, 2H), 7.48–7.31 (m, 5H, Ar-H), 5.97 (s, 1H, C3-H), 2.31 (s, 3H, CH₃) | (analog) |

| ¹³C NMR (DMSO-d₆) | δ 176.7, 150.7, 140.2, 131.8, 126.0, 124.8, 123.2, 118.4, 109.3, 19.4 | [7] (analog) |

| IR (KBr, cm⁻¹) | ~3200-2800 (N-H, C-H stretching), ~1640 (C=O stretching), ~1600, 1550 (C=C aromatic) | [5] |

| MS (EI, m/z) | 159 (M⁺), 130, 131 | [5] |

Note: NMR data is based on a closely related analog, 2-(o-tolyl)quinolin-4(1H)-one, and serves as an estimation.

Physicochemical and Expected Characterization Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [8][9] |

| Molecular Weight | 175.18 g/mol | [8][9] |

| Appearance | Solid (Predicted) | - |

| Melting Point | Experimental data not available in searched literature. | - |

| ¹H NMR (DMSO-d₆) | Expected: Singlet for CH₃ (~2.2-2.4 ppm), Aromatic protons (multiplets, ~7.2-8.2 ppm), Broad singlets for NH and OH (variable, downfield). The C3-H proton signal present in the precursor would be absent. | Predicted |

| ¹³C NMR (DMSO-d₆) | Expected: Signals for CH₃ (~15-20 ppm), Aromatic carbons (~115-140 ppm), C2 and C4 carbons shifted due to substituents, C3 signal would show a large downfield shift due to the hydroxyl group, Carbonyl (C=O) signal (~175 ppm). | Predicted |

| IR (KBr, cm⁻¹) | Expected: Broad O-H stretch (~3400-3200), N-H stretch (~3200-3000), C=O stretch (~1630-1650), C=C aromatic stretches (~1600, 1550). | Predicted |

| MS (ESI-HRMS) | Expected m/z for [M+H]⁺: C₁₀H₁₀NO₂⁺, Calculated: 176.0699 | Calculated |

Conclusion

This technical guide outlines a robust and feasible pathway for the synthesis of this compound, a compound of interest for further chemical and biological exploration. By detailing the synthesis of the 2-methylquinolin-4(1H)-one precursor and proposing a modern method for its subsequent C3-hydroxylation, this document provides a strong foundation for researchers. The inclusion of detailed experimental protocols, characterization workflows, and organized data tables serves as a practical resource for laboratory work. While experimental characterization data for the final target molecule is sparse, the provided expected values based on established chemical principles offer valuable guidance for the analysis and confirmation of the synthetic product.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HYDROXY-2-METHYLQUINOLINE CAS#: 5660-24-2 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound | 34497-54-6 | JBA49754 [biosynth.com]

- 9. This compound [bioweb.supagro.inra.fr]

The Multifaceted Biological Activities of 3-Hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. Among its many derivatives, 3-hydroxy-2-methylquinolin-4(1H)-one and related compounds have emerged as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Anticancer Activity

Derivatives of the 3-hydroxyquinolin-2(1H)-one core have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of critical cellular processes like tubulin polymerization.

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-carboxylate-3HQs | MCF-7 | up to 4.82 | [1] |

| 4-carboxylate-3HQs | NCI-H460 | up to 1.8 | [1] |

| L-leucine derivative of 4-carboxamide-3HQ | MCF-7 | 15.1 | [1] |

| L-leucine derivative of 4-carboxamide-3HQ | NCI-H460 | 2.7 | [1] |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 | Low µM range | [2] |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Low µM range | [2] |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3a) | HL60 | 21 | [3] |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3a) | U937 | 30 | [3] |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3d) | HeLa | 10 | [3] |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3e) | T98G | 12 | [3] |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3h) | T98G | 22 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]

Materials:

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)[4]

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[4]

-

96-well plates[4]

-

CO2 incubator (37°C, 5% CO2)[4]

-

Microplate reader[5]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.[6][7]

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Visualizing Anticancer Mechanisms

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Antimicrobial Activity

Quinolinone derivatives have demonstrated notable activity against a range of bacterial and fungal strains. The structure-activity relationship is significantly influenced by the nature and position of substituents on the quinolinone ring.

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline derivatives | Bacillus cereus | 3.12 - 50 | [9] |

| Quinoline derivatives | Staphylococcus aureus | 3.12 - 50 | [9] |

| Quinoline derivatives | Pseudomonas aeruginosa | 3.12 - 50 | [9] |

| Quinoline derivatives | Escherichia coli | 3.12 - 50 | [9] |

| Quinoline derivatives | Aspergillus flavus | - | [9] |

| Quinoline derivatives | Aspergillus niger | - | [9] |

| Quinoline derivatives | Fusarium oxysporum | - | [9] |

| Quinoline derivatives | Candida albicans | - | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Quinolinone derivatives

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the quinolinone derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Antimicrobial Screening Workflow

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity

Certain derivatives of this compound have been investigated for their potential as antiviral agents, particularly against influenza viruses and coronaviruses. Molecular docking studies suggest that these compounds may bind to key viral enzymes, such as the main protease (Mpro) of SARS-CoV-2.[10]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of a test compound.

Materials:

-

Host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Quinolinone derivatives

-

Culture medium

-

Agarose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.

-

Virus Adsorption: Infect the cells with a known dilution of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the quinolinone derivative.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.

Anti-inflammatory and Antioxidant Activities

The quinolinone scaffold has also been associated with anti-inflammatory and antioxidant properties. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.[11]

Materials:

-

DPPH solution in methanol or ethanol

-

Quinolinone derivatives

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix a solution of the quinolinone derivative with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11]

-

Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition.

Visualizing the DPPH Assay Principle

Caption: Principle of the DPPH radical scavenging assay.

Iron Chelating Activity

The 3-hydroxy-4-keto chelating motif present in this compound enables it to bind to metal ions, particularly iron(III). This property is of interest for the development of treatments for iron overload disorders.[12]

Experimental Protocol: Spectrophotometric Titration for Iron Chelation

This method is used to determine the stoichiometry and stability of the iron-chelator complex.

Materials:

-

Solution of an iron salt (e.g., FeCl3)

-

Solution of the quinolinone derivative

-

Buffer solution to maintain a constant pH

-

UV-Vis spectrophotometer

Procedure:

-

Titration: Titrate a solution of the iron salt with the quinolinone derivative solution, or vice versa.

-

Spectral Measurement: Record the UV-Vis spectrum after each addition of the titrant.

-

Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the stoichiometry of the complex and calculate the stability constant.

Synthesis of this compound Derivatives

A common synthetic route to 4-hydroxyquinolin-2(1H)-ones is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.[13]

General Synthetic Workflow

Caption: General workflow for the synthesis of 4-hydroxyquinolin-2(1H)-ones.

Conclusion

This compound and its derivatives represent a privileged scaffold with a wide array of biological activities. Their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents, coupled with their iron-chelating properties, makes them highly attractive candidates for further drug discovery and development efforts. The information presented in this guide serves as a valuable resource for researchers in the field, providing a foundation of quantitative data, experimental protocols, and mechanistic insights to guide future investigations.

References

- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-hydroxy-2-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-2-methylquinolin-4(1H)-one, a heterocyclic compound belonging to the quinolone family, has garnered significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, drawing from available research on its direct activities and the established functions of its structural analogs. The primary mechanisms explored include enzyme inhibition, specifically targeting bacterial topoisomerases and potentially viral endonucleases, iron chelation, and the modulation of the hypoxia signaling pathway through the inhibition of HIF prolyl hydroxylases. This document summarizes quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound, also known as 2-methyl-3-hydroxy-4-quinolone, possesses a scaffold that is a recurring motif in many biologically active molecules.[1][2] The quinolone core is famously associated with antibacterial agents that target DNA gyrase and topoisomerase IV.[3][4] Furthermore, the hydroxy-quinolone structure imparts metal-chelating properties, particularly for iron, which can influence various cellular processes.[5] More recently, related structures have been investigated as inhibitors of other metalloenzymes, such as influenza endonuclease and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[6][7] This guide will delve into these potential mechanisms of action, providing the available quantitative data for structurally similar compounds, detailed experimental protocols for assessing these activities, and visual diagrams to elucidate the complex biological pathways involved.

Potential Mechanisms of Action

The biological effects of this compound are likely multifaceted, stemming from its distinct structural features. The primary proposed mechanisms of action are:

-

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV): As a member of the quinolone class, this compound is predicted to interfere with bacterial DNA replication by inhibiting these essential enzymes.

-

Iron Chelation: The 3-hydroxy-4-one motif is a known bidentate chelator of metal ions, particularly ferric iron (Fe³⁺). This activity can disrupt iron homeostasis and inhibit iron-dependent enzymes.

-

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): By chelating the iron cofactor in the active site of PHDs, this compound may stabilize HIF-1α, leading to the activation of the hypoxia response pathway.

-

Inhibition of other Metalloenzymes: The metal-chelating property could also lead to the inhibition of other metalloenzymes, such as viral endonucleases.

Enzyme Inhibition

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Quantitative Data for 4-hydroxy-2-quinolone Derivatives:

| Compound | Target Enzyme | IC₅₀ (µM) | Organism | Reference |

| AG-690/11765367 | DNA Gyrase B | 1.21 | S. aureus | [3] |

| f4 (a derivative of AG-690/11765367) | DNA Gyrase B | 0.31 | S. aureus | [3] |

| f14 (a derivative of AG-690/11765367) | DNA Gyrase B | 0.28 | S. aureus | [3] |

| Isothiazoloquinolone (30) | DNA Gyrase | 0.68 | S. aureus | [4] |

| Isothiazoloquinolone (30) | Topoisomerase IV | 0.12 | S. aureus | [4] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5 mM ATP, 100 µg/mL bovine serum albumin)

-

This compound (or derivative) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., containing SDS, bromophenol blue, and glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The inhibition of supercoiling is observed as a decrease in the band corresponding to the supercoiled DNA and an increase in the band for relaxed DNA.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IOX2, HIF-1alpha prolyl hydroxylase-2 (PHD2) inhibitor (CAS 931398-72-0) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-hydroxy-2-methylquinolin-4(1H)-one, a quinolinone derivative of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinolinone-based molecules.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic databases.

Table 1: Predicted UV-Visible and Fluorescence Spectroscopic Data

| Parameter | Predicted Value | Solvent |

| UV-Visible Spectroscopy | ||

| λmax 1 | ~289 nm | Methanol/Ethanol |

| λmax 2 | ~326 nm | Methanol/Ethanol |

| Molar Absorptivity (ε) | Not available | |

| Fluorescence Spectroscopy | ||

| Excitation Wavelength (λex) | ~326 nm | Methanol/Ethanol |

| Emission Wavelength (λem) | Not available | |

| Quantum Yield (Φ) | Not available |

Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~2.3 | s | -CH₃ |

| ~7.2-7.8 | m | Ar-H |

| ~11.5 | br s | -OH |

| ~12.0 | br s | -NH |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~15 | -CH₃ |

| ~115-140 | Aromatic C |

| ~165 | C=O |

| ~175 | C-OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1650 | C=O stretch (amide) |

| ~1610 | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 157 | [M - H₂O]⁺ |

| 147 | [M - CO]⁺ |

| 129 | [M - H₂O - CO]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized yet detailed protocols for the key experiments, adaptable for the analysis of this compound.

UV-Visible Absorption Spectroscopy

-

Sample Preparation : Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mM. From this stock, prepare a dilution to a final concentration in the low micromolar range (e.g., 10-50 µM) in a quartz cuvette.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Measurement : Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference blank. The wavelengths of maximum absorbance (λmax) are recorded.

Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation : Use a spectrofluorometer equipped with a xenon lamp and a suitable detector.

-

Measurement : Set the excitation wavelength to the longest wavelength λmax obtained from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 0-200 ppm.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2] Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement : Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Measurement : Introduce the sample into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode. For EI, the sample is vaporized and bombarded with electrons. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and a known biological interaction involving this compound.

References

Tautomerism in 3-hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric equilibrium of 3-hydroxy-2-methylquinolin-4(1H)-one. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, influencing its biological activity and potential as a pharmacological agent. This document details the structural and environmental factors governing the tautomeric preference, supported by quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are also provided to facilitate further research and development.

The Tautomeric Equilibrium

This compound can exist in two primary tautomeric forms: the 4-oxo form (a ketone) and the 4-hydroxy form (an enol). The equilibrium involves the migration of a proton between the oxygen atom at the 4-position and the nitrogen atom at the 1-position of the quinoline ring.

Extensive studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones have demonstrated that the equilibrium strongly favors the 4-oxo tautomer in both solution and the solid state.[1][2] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality within the 4-oxo form.[1] While both tautomers may coexist, the 4-oxo isomer is the predominant species under most conditions.

References

Crystal structure of 3-hydroxy-2-methylquinolin-4(1H)-one

A comprehensive understanding of the crystal structure of 3-hydroxy-2-methylquinolin-4(1H)-one is crucial for researchers, scientists, and drug development professionals. This quinolinone derivative is a key substrate for the enzyme 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase, which is involved in the oxygenolytic cleavage of the N-heterocyclic ring[1][2]. While a definitive crystal structure for this compound is not publicly available, extensive crystallographic data from closely related analogs provide significant insights into its molecular geometry and intermolecular interactions. This technical guide consolidates the available structural data, outlines relevant experimental protocols, and visualizes key molecular and pathway information.

Molecular Structure and Crystallographic Data

The core structure of this compound consists of a bicyclic quinolinone scaffold with a hydroxyl group at the C3 position and a methyl group at the C2 position. The molecule exists in tautomeric forms, but the keto-enol form is prevalent in similar crystal structures. The planarity of the quinoline ring system and the formation of intermolecular hydrogen bonds are characteristic features of this class of compounds.

To approximate the crystallographic parameters of this compound, data from structurally similar compounds are presented below. These analogs share the 4-hydroxy-quinolin-2(1H)-one core, providing a reliable basis for understanding the target molecule's solid-state conformation.

Table 1: Crystal Data for this compound Analogs

| Parameter | 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one[1] | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one[3] |

| Formula | C₁₄H₁₇NO₂ | C₁₆H₁₃NO₂ |

| Molar Mass | 231.29 g/mol | 251.27 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.8576 (7) | 6.1787 (2) |

| b (Å) | 10.7790 (6) | 8.2696 (2) |

| c (Å) | 9.8835 (7) | 12.3665 (4) |

| β (°) | 110.749 (7) | 101.632 (2) |

| Volume (ų) | 1181.31 (13) | 618.89 (3) |

| Z | 4 | 2 |

| Temperature (K) | 120 | 293 |

| Radiation | Mo Kα | Mo Kα |

In the crystal structure of these analogs, molecules are typically linked by O—H⋯O hydrogen bonds, forming chains or dimers. The quinoline system is largely planar, though slight deviations can occur. For instance, in 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one, the pyridine ring is slightly V-shaped[1]. In 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, the phenyl ring is significantly rotated with respect to the quinoline plane[3]. These observations suggest that the crystal packing of this compound would also be dominated by hydrogen bonding and potential π–π stacking interactions.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives generally follow established organic chemistry methodologies.

Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives

A common synthetic route involves the cyclocondensation of an appropriate aniline with a substituted diethyl malonate[4].

General Procedure:

-

A mixture of the aniline (1.0 eq) and the diethyl malonate derivative (1.0-1.2 eq) is heated at high temperatures (220-270 °C), often in a high-boiling point solvent like diphenyl ether, until the distillation of ethanol ceases.

-

The hot reaction mixture is then cooled and poured into a solvent such as toluene to precipitate the crude product.

-

The precipitate is collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., DMF/EtOH)[2].

An alternative method involves the acylation of a secondary amine followed by an intramolecular cyclization reaction under basic conditions.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

General Protocol:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., EtOH/DMF)[5].

-

Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture or Nonius KappaCCD) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector[2][3]. The crystal is maintained at a constant low temperature (e.g., 120 K or 293 K) during data collection.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Enzymatic Degradation Pathway

This compound is a substrate for the enzyme this compound 2,4-dioxygenase, which catalyzes the cleavage of the heterocyclic ring to form N-acetylanthranilate and carbon monoxide[2][6].

Caption: Enzymatic degradation of this compound.

Conclusion

While the precise crystal structure of this compound awaits elucidation, a robust understanding of its structural characteristics can be inferred from the crystallographic analysis of its close analogs. The quinolinone core is predominantly planar, and the crystal packing is stabilized by strong intermolecular hydrogen bonds. The synthesis of this and related compounds is well-established, providing a clear path for further investigation and modification. The role of this molecule as an enzyme substrate highlights its importance in biological systems and offers a rationale for its study in the context of drug development, particularly in targeting bacterial metabolic pathways. This guide provides a foundational resource for researchers to build upon in their exploration of this significant heterocyclic compound.

References

- 1. This compound [bioweb.supagro.inra.fr]

- 2. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. 4-羟基-N-甲基-2-喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical reactivity of 3-hydroxy-2-methylquinolin-4(1H)-one derivatives

An In-depth Technical Guide to the Chemical Reactivity of 3-hydroxy-2-methylquinolin-4(1H)-one Derivatives

The this compound core is a privileged scaffold in medicinal chemistry. As a key structural motif in numerous natural alkaloids and synthetic compounds, it exhibits a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the chemical reactivity of this nucleus is paramount for the synthesis of novel derivatives and the development of new therapeutic agents. This guide provides a comprehensive overview of the key reactions, experimental protocols, and structural features relevant to the derivatization of this versatile compound.

Structural Features and Tautomerism

The reactivity of this compound is governed by its unique electronic and structural characteristics. The molecule exists in equilibrium between several tautomeric forms. The predominant forms are the 4-hydroxy-2-oxo and the 2,4-dihydroxy tautomers. This tautomerism is crucial as it dictates the molecule's behavior as both a nucleophile and an electrophile at different positions.

References

3-Hydroxy-2-methylquinolin-4(1H)-one: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Versatile Natural Product Derivative for Drug Discovery and Development

This technical guide provides a comprehensive overview of 3-hydroxy-2-methylquinolin-4(1H)-one, a natural product derivative belonging to the quinolinone class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, biological activities, and relevant experimental protocols.

Introduction

This compound is a key structural motif found in various natural products and synthetic analogues. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, making this compound a compound of significant interest for further investigation and drug development.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the thermal condensation of an appropriate aniline with a substituted diethyl malonate.

General Synthetic Protocol

A mixture of the chosen aniline (1.0 equivalent) and diethyl methylmalonate (1.0-1.2 equivalents) is heated in a flask equipped with a distillation head. The reaction is typically carried out in a metal bath at temperatures ranging from 220-230°C for an initial period, followed by an increase to 260-270°C until the distillation of ethanol ceases, indicating the completion of the condensation reaction.[2]

The subsequent workup involves pouring the hot reaction mixture into a suitable solvent like toluene to precipitate the product. The crude product is then collected by filtration. For purification, the precipitate is dissolved in an aqueous sodium hydroxide solution and washed with an organic solvent such as toluene to remove non-acidic impurities. The aqueous layer is then treated with decolorizing charcoal, filtered, and acidified with hydrochloric acid to precipitate the purified this compound.[2] The final product is collected by filtration, washed with water, and can be further purified by recrystallization.

Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a similar compound, 2-hydroxy-4-methylquinoline, in DMSO-d6 shows characteristic signals for the methyl group and the aromatic protons of the quinoline ring system.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework of the molecule. For the related 4-hydroxy-N-methylcarbostyril, distinct signals for the carbonyl carbon, the carbons of the quinoline ring, and the methyl group are observed.[4]

Biological Activities and Quantitative Data

While extensive research has been conducted on the derivatives of this compound, quantitative biological activity data for the parent compound is not as widely reported in the readily available literature. The following table summarizes the reported biological activities of some closely related quinolinone derivatives to provide a comparative context for the potential of the core structure.

| Compound/Derivative | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives | Anticancer | HL-60 | < 0.3 µM | [5] |

| 4-Substituted-3-hydroxyquinolin-2(1H)-one derivatives | Anticancer | MCF-7 | up to 4.82 µM | [6][7] |

| 4-Substituted-3-hydroxyquinolin-2(1H)-one derivatives | Anticancer | NCI-H460 | up to 1.8 µM | [6][7] |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 µg/mL | [8] |

| 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) | Antibacterial | Clavibacter michiganensis | 31.3 µg/mL | [9] |

| 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) | Antifungal | Aspergillus niger | 62.5 µg/mL | [9] |

Experimental Protocols

Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of quinolinone derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

-

Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[5]

Antibacterial Activity Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of quinolinone derivatives against bacterial strains can be determined using the broth microdilution method.[8]

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared from an overnight culture.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

This compound has been identified as a substrate for the enzyme 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase. This enzyme catalyzes the oxygenolytic cleavage of the quinolinone ring, a key step in the bacterial degradation of these compounds.

Enzymatic degradation of this compound.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of quinolinone derivatives.

Synthesis and biological evaluation workflow.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. Its versatile synthesis and the diverse biological activities exhibited by its derivatives underscore its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this promising natural product derivative and to design and synthesize new analogues with enhanced efficacy and selectivity. Further investigation is warranted to fully elucidate the quantitative biological activities of the parent compound and to explore its mechanisms of action in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Enzymatic Reactions Involving 3-Hydroxy-2-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylquinolin-4(1H)-one, a quinolone derivative, is a molecule of significant interest due to its presence in various biologically active compounds. Understanding its enzymatic transformations is crucial for elucidating metabolic pathways, predicting potential drug interactions, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core enzymatic reactions involving this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological processes.

Core Enzymatic Reaction: Dioxygenolytic Cleavage

The primary and most well-characterized enzymatic reaction involving this compound is its cleavage by a bacterial dioxygenase.

Enzyme: this compound 2,4-dioxygenase (HOD) EC Number: 1.13.11.48[1][2] Source: Predominantly studied in the bacterium Arthrobacter sp. Ru61a.[3] Reaction: This enzyme catalyzes the oxygenolytic cleavage of the heterocyclic ring of this compound, yielding N-acetylanthranilate and carbon monoxide (CO) as products.[1][2] The reaction incorporates both atoms of molecular oxygen into the substrate.[3]

Reaction Pathway:

References

- 1. Bacterial 2,4-dioxygenases: new members of the alpha/beta hydrolase-fold superfamily of enzymes functionally related to serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. 2,4-dioxygenases catalyzing N-heterocyclic-ring cleavage and formation of carbon monoxide. Purification and some properties of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase from Arthrobacter sp. Rü61a and comparison with 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase from Pseudomonas putida 33/1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Hydroxy-2-methylquinolin-4(1H)-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylquinolin-4(1H)-one is a quinoline derivative with a scaffold that is prominent in numerous biologically active compounds. While extensive in silico research on this specific molecule is limited, the broader class of quinolinone derivatives has been the subject of significant computational study, revealing a wide range of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive overview of the methodologies used for the in silico modeling of this compound and its analogs. It details the experimental protocols for key computational techniques, presents quantitative data from studies on related compounds to infer potential interactions, and visualizes relevant biological pathways and experimental workflows. This document serves as a technical resource for researchers and professionals in drug discovery and development who are interested in the computational exploration of this promising chemical scaffold.

Introduction

The quinolinone core is a "privileged structure" in medicinal chemistry, forming the basis for a multitude of synthetic and natural compounds with diverse pharmacological properties. This compound, as a member of this family, presents a valuable scaffold for computational investigation and drug design. In silico modeling techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the interactions of small molecules with biological targets, elucidating mechanisms of action, and guiding the design of novel therapeutic agents.

This technical guide will explore the application of these computational methods to this compound. Due to the limited direct research on this specific compound, we will draw upon the extensive body of work on its close analogs to provide a foundational understanding of its potential biological targets and interaction profiles.

Potential Biological Targets and Signaling Pathways

Based on the biological activities of structurally related quinolinone and quinazolinone derivatives, this compound can be postulated to interact with a variety of biological targets. The known interactions of its analogs suggest potential roles in modulating key signaling pathways implicated in various diseases.

Postulated Biological Targets

-

Receptor Tyrosine Kinases (RTKs): Derivatives of the quinazolinone scaffold have been investigated as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer progression.

-

Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some quinolinone derivatives suggest they may target COX enzymes, particularly COX-2, which is involved in inflammatory processes.

-

DNA Topoisomerases: Quinolone compounds are known to exhibit antimicrobial and antitumor activities by targeting DNA topoisomerases.

-

Bacterial 2,4-Dioxygenases: this compound is a known substrate for bacterial (1H)-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD), an enzyme involved in the bacterial degradation of N-heterocyclic compounds.[1][2]

Signaling Pathways of Interest

Given the potential targets, the signaling pathways likely to be modulated by this compound include:

-

EGFR Signaling Pathway: Activation of EGFR initiates a cascade of downstream events, including the RAS-RAF-MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[3][4][5][6] Inhibition of this pathway is a key strategy in cancer therapy.

Figure 1: Simplified EGFR Signaling Pathway.

-

COX-2 Signaling Pathway: This pathway is central to inflammation and pain.[7][8][9][10][11] Arachidonic acid is converted by COX-2 into prostaglandins, which are potent inflammatory mediators.[8][11]

In Silico Experimental Protocols

A generalized workflow for the in silico modeling of this compound interactions is presented below. This workflow is a composite of methodologies reported in studies of related quinolinone derivatives.

Figure 2: General Workflow for In Silico Modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound can be obtained from databases like PubChem or drawn using chemical drawing software.

-

The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Target Preparation:

-

The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

The protein structure is pre-processed by removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, GOLD) is used to perform the simulation.[12]

-

A grid box is defined around the active site of the protein.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.

-

-

Analysis:

-

The results are analyzed to identify the best binding pose, characterized by the lowest binding energy.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Protocol:

-

System Setup:

-

The best-docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a water box with appropriate ions to neutralize the system.

-

-

Simulation:

-

An MD simulation package (e.g., GROMACS, AMBER) is used.[13][14][15]

-

The system is first energy-minimized to remove steric clashes.

-

The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles).

-

A production MD run is performed for a specified duration (e.g., 100 ns).[14]

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and ligand-protein interactions over time.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities. This is particularly useful for designing new derivatives with improved potency.

Protocol:

-

Dataset Preparation:

-

A dataset of quinolinone derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, electronic) is calculated.

-

-

Model Building:

-

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.[16]

-

-

Model Validation:

-

The predictive power of the QSAR model is validated using internal and external validation techniques.

-

Quantitative Data for Quinolinone Derivatives

While specific quantitative data for this compound is scarce, the following tables summarize data for related quinolinone and quinazolinone derivatives, providing a reference for potential activity.

Table 1: Anticancer Activity of Quinolinone and Quinazolinone Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 6-Iodo-2-methylquinazolin-4-(3H)-one derivative | HeLa (Cervical Cancer) | 10 | |

| 6-Iodo-2-methylquinazolin-4-(3H)-one derivative | T98G (Glioblastoma) | 12 | |

| 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one | HepG-2 (Liver Cancer) | 8.79 - 17.78 | [3] |

Table 2: In Silico Binding Affinities of Quinoline Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Fluoroquinolines | E. coli DNA Gyrase B | -6.0 to -7.2 | [12] |

| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | -9.0 to -10.3 | [17] |

| 7-ethyl-10-hydroxycamptothecin derivatives | BRD4 | -6.6 to -8.0 | [17] |

| 7-ethyl-10-hydroxycamptothecin derivatives | ABCG2 | -8.0 to -10.0 | [17] |

Conclusion

The in silico modeling of this compound represents a promising avenue for the discovery of novel therapeutic agents. Although direct computational studies on this specific molecule are not abundant, the wealth of research on its derivatives provides a solid foundation for future investigations. By applying the methodologies outlined in this guide—molecular docking, molecular dynamics simulations, and QSAR—researchers can effectively explore the potential biological targets of this compound, understand its interaction mechanisms, and rationally design new derivatives with enhanced therapeutic properties. This technical guide serves as a starting point for harnessing the power of computational chemistry to unlock the full potential of the quinolinone scaffold in drug discovery.

References

- 1. This compound [bioweb.supagro.inra.fr]

- 2. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinPGx [clinpgx.org]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

- 14. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. compchems.com [compchems.com]

- 16. jetir.org [jetir.org]

- 17. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-hydroxy-2-methylquinolin-4(1H)-one as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolone family. While specific, detailed experimental data on its direct application as a fluorescent probe is limited in publicly available literature, its structural similarity to other fluorescent quinolone derivatives suggests potential utility in various fluorescence-based assays. Quinolone-based fluorophores are known for their applications in detecting metal ions, sensing pH changes, and in bioimaging.[1][2] This document provides a general framework and protocols based on analogous compounds, which researchers can use as a starting point to develop specific applications for this compound. It is crucial to note that the quantitative data and specific protocols provided herein are based on structurally related compounds and must be experimentally validated and optimized for this compound.

Physicochemical and Fluorescent Properties

| Property | Value/Estimated Value | Reference/Note |

| Chemical Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| CAS Number | 34497-54-6 | [3] |

| Appearance | Solid | - |

| Excitation Wavelength (λex) | Data not available (Estimated: 320-380 nm) | Based on similar quinolone derivatives.[4] |

| Emission Wavelength (λem) | Data not available (Estimated: 400-500 nm) | Based on similar quinolone derivatives.[4] |

| Molar Absorptivity (ε) | Data not available | - |

| Quantum Yield (Φ) | Data not available | - |

| Photostability | Data not available | - |

Potential Applications

Based on the known applications of structurally similar quinolone derivatives, this compound could potentially be employed in the following areas:

-

Metal Ion Sensing: The quinolone scaffold is known to coordinate with various metal ions, which can lead to a change in fluorescence intensity (quenching or enhancement), making it a potential chemosensor.[1]

-

pH Sensing: The hydroxyquinoline moiety can exhibit pH-dependent fluorescence, suggesting its candidacy for monitoring intracellular or environmental pH.

-

Bioimaging: As a fluorescent molecule, it could potentially be used for staining and imaging specific cellular components or for monitoring dynamic biological processes within living cells. Some quinolone derivatives have been suggested as probes for detecting hydroxyl radicals, which are indicative of DNA damage.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization of concentrations, incubation times, and imaging parameters is essential.

Preparation of Stock Solution

-

Solvent Selection: Due to the lack of specific solubility data for cell-based assays, it is recommended to test solubility in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of this compound in the chosen solvent.

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Characterization of Fluorescence Properties

This protocol outlines the basic steps for characterizing the fluorescence properties of the probe.

References

Application Notes: 3-Hydroxy-2-methylquinolin-4(1H)-one Derivatives as Fluorescent Chemosensors for Ferric Ion (Fe³⁺) Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical transition metal involved in numerous fundamental biological processes. However, an imbalance in iron homeostasis, particularly an excess of the ferric ion (Fe³⁺), can lead to oxidative stress and has been implicated in various pathological conditions, including neurodegenerative diseases. Consequently, the development of sensitive and selective methods for the detection of Fe³⁺ in biological and environmental systems is of significant importance. Derivatives of 3-hydroxy-2-methylquinolin-4(1H)-one have emerged as a promising class of fluorescent chemosensors for this purpose. These compounds can form stable complexes with Fe³⁺, leading to a distinct and measurable change in their fluorescence properties, offering a basis for quantitative analysis.

Signaling Pathway and Detection Mechanism

The primary mechanism for Fe³⁺ detection using this compound-based sensors is Fluorescence Quenching . The quinoline derivative, a fluorophore, possesses lone-pair electrons on its nitrogen and oxygen atoms. Upon excitation, these electrons transition to a higher energy state and emit light (fluorescence) upon returning to the ground state.

When the sensor binds with the paramagnetic Fe³⁺ ion, a stable 1:1 metal-ligand complex is formed.[1] This complexation facilitates a photo-induced electron transfer (PET) from the excited fluorophore to the Fe³⁺ ion. This process provides a non-radiative pathway for the sensor to return to its ground state, effectively "quenching" or diminishing the fluorescence emission.[2][3] The degree of quenching is directly proportional to the concentration of Fe³⁺, allowing for quantitative measurement.

Quantitative Performance Data

The following tables summarize the performance characteristics of two representative quinoline-derivative fluorescent sensors for Fe³⁺ detection, designated here as Sensor 1 and Sensor TQA, based on published data.

Table 1: Performance Characteristics of Quinoline-Based Fe³⁺ Sensors

| Parameter | Sensor 1 | Sensor TQA |

| Limit of Detection (LOD) | 8.67 x 10⁻⁵ M (86.7 µM)[1] | 1.68 x 10⁻⁷ M (0.168 µM)[4] |

| Linear Range | 5 x 10⁻⁵ M to 5 x 10⁻⁴ M[1] | 0.05 mmol/L to 0.5 mmol/L |

| Binding Stoichiometry | 1:1[1] | 1:1[4] |

| Complexation Constant (Kₐ) | 4.28 x 10² M⁻¹[1] | 2.767 x 10³ M⁻¹[4] |

| Excitation Wavelength (λₑₓ) | 314 nm[1] | 301 nm[4] |

| Emission Wavelength (λₑₘ) | 420 nm[1] | 397 nm[4] |

Table 2: Selectivity Profile - Interference Study

The selectivity of these sensors is a critical parameter. Competitive experiments have shown that the fluorescence response to Fe³⁺ is not significantly affected by the presence of other common metal ions.

| Sensor | Interfering Ions (Tested with no significant interference) |

| Sensor TQA | Na⁺, Mg²⁺, Fe²⁺, Zn²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Pb²⁺, Cu²⁺, Hg²⁺, Cr³⁺, Co²⁺[2] |

Experimental Protocols

Protocol 1: Representative Synthesis of a this compound Core Structure

This protocol is adapted from the synthesis of similar quinolinone structures and serves as a general guideline.

-

Reaction Setup: In a flask equipped with a distillation head, mix the appropriate aniline derivative (e.g., N-methylaniline, 100 mmol) and a substituted diethyl malonate (e.g., diethyl ethylmalonate, 102 mmol).

-

Thermal Cyclization: Heat the mixture on a metal bath at 220-230°C for 1 hour.

-

Ethanol Distillation: Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours).

-

Precipitation: Carefully pour the hot liquid reaction mixture into stirred toluene (50 mL) and allow it to cool to room temperature.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification (Base-Acid Wash):

-

Mix the crude product with an aqueous sodium hydroxide solution (0.5 M, 250 mL) and toluene (50 mL).

-

Separate the aqueous layer and wash it with toluene (2 x 40 mL).

-

Treat the aqueous layer with decolorizing charcoal, filter, and then acidify with 10% HCl.

-

-

Final Product Collection: Collect the final precipitated hydroxyquinolone product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.

Protocol 2: General Procedure for Fe³⁺ Detection

This protocol outlines the general steps for using a quinoline-based fluorescent sensor for the quantitative detection of Fe³⁺ in an aqueous sample.

-

Reagent Preparation:

-

Sensor Stock Solution: Prepare a stock solution of the quinoline sensor (e.g., 0.5 mM) in an organic solvent such as Dimethylformamide (DMF).[4]

-

Buffer Solution: Prepare a suitable buffer solution, such as HEPES-NaOH, adjusted to a physiological pH of 7.4.[1]

-

Fe³⁺ Solutions: Prepare a stock solution of a ferric salt (e.g., FeCl₃) in the buffer. Create a series of standard solutions of known Fe³⁺ concentrations via serial dilution for generating a calibration curve.

-

-

Measurement Procedure:

-

Blank Measurement: In a cuvette, mix the sensor stock solution with the buffer solution (e.g., 1:1 v/v).[1] Record the initial fluorescence intensity (I₀) at the specified excitation and emission wavelengths.

-

Titration/Calibration: To separate cuvettes, add the sensor stock solution and aliquots of the different Fe³⁺ standard solutions (e.g., 1:1 v/v).

-

Sample Measurement: Prepare the unknown sample by diluting it in the buffer solution. Add the sensor stock solution to the prepared sample (e.g., 1:1 v/v).

-

-

Data Analysis:

-

Record the fluorescence intensity (I) for each standard and the unknown sample.

-

Plot the fluorescence intensity (or quenching efficiency, (I₀-I)/I₀) against the concentration of the Fe³⁺ standards to generate a calibration curve.

-

Determine the concentration of Fe³⁺ in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

-

The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[1]

-

References

Application Note: Antimicrobial Susceptibility Testing of 3-hydroxy-2-methylquinolin-4(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinolinone derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, including antimicrobial effects.[1][2] 3-hydroxy-2-methylquinolin-4(1H)-one is one such compound whose antimicrobial efficacy requires systematic evaluation. This document provides detailed protocols for determining its antimicrobial activity using standardized methods. The primary method detailed is the broth microdilution assay, the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][3][4] Additionally, the agar disk diffusion method is presented as a qualitative preliminary screening assay. These protocols are based on guidelines from internationally recognized standards bodies like the Clinical and Laboratory Standards Institute (CLSI).[1][3]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound is quantified by its MIC value.[5][6] The results are summarized in a tabular format for a clear comparison of its activity against various microorganisms.

Table 1: Example MIC Data for this compound

| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 8 | - |

| Escherichia coli | ATCC 25922 | 32 | - |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | - |